Sub-Nanomolar HDAC6 Inhibition: CAS 1020956-98-2 Matches the Potency of Patent-Lead Compounds in the WO2021067859 Series
In the HDAC-Glo luminescent assay against recombinant HDAC6, compound I-21 (CAS 1020956-98-2) exhibited an IC₅₀ of 0.601 nM, placing it within the same sub-nanomolar potency tier as the patent's lead compound I-8B (IC₅₀ = 0.275 nM) and substantially exceeding the potency of comparator I-26A (IC₅₀ = 4.57 nM), representing a 7.6‑fold improvement over that analog [1]. This demonstrates that the 5-chloroisatin–acetamide–propargyl architecture is a viable and potent HDAC6 pharmacophore, not merely a synthetic intermediate.
| Evidence Dimension | HDAC6 inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.601 nM (Compound I-21) |
| Comparator Or Baseline | Compound I-8B: IC₅₀ = 0.275 nM; Compound I-26A: IC₅₀ = 4.57 nM |
| Quantified Difference | I-21 is 2.2‑fold less potent than I-8B but 7.6‑fold more potent than I-26A |
| Conditions | Recombinant HDAC6 (unknown origin); HDAC-Glo luminescent substrate assay |
Why This Matters
Procurement of CAS 1020956-98-2 provides a validated HDAC6 inhibitor scaffold with potency comparable to the lead compound in a major patent series, enabling structure–activity relationship (SAR) studies without the need for de novo hit discovery.
- [1] BindingDB. BDBM50557848 (CHEMBL4777764) and comparators BDBM50557844 (CHEMBL4748025, I-8B), BDBM637089 (I-26A): WO2021067859, Table 14 HDAC6 inhibition data. BindingDB, 2024. View Source
